molecular formula C20H18ClN5O2S B2514884 3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 1031957-54-6

3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No. B2514884
CAS RN: 1031957-54-6
M. Wt: 427.91
InChI Key: IUCBQVQALFYGOX-UHFFFAOYSA-N
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Description

The compound of interest, 3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine, is a heterocyclic compound that appears to be derived from a class of triazole derivatives. These derivatives have been the subject of research due to their potential biological activities. The compound is closely related to those studied in the provided papers, which focus on the synthesis and characterization of similar triazole derivatives and their biological activities, such as lipase and α-glucosidase inhibition .

Synthesis Analysis

The synthesis of related triazole derivatives begins with 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as the starting compound. This is then used to create a series of thiosemicarbazides and oxadiazole-thiones. Further cyclization and aminomethylation reactions yield a variety of Mannich bases. These synthetic pathways are characterized by their use of IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, has been determined using X-ray diffraction techniques. The triazole ring in this compound exhibits significant dihedral angles with the phenyl rings, indicating a non-planar structure. The molecular structure has also been optimized using density functional theory (DFT) at the B3LYP/6-31 G(d, p) level, which provides a theoretical confirmation of the molecular geometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these triazole derivatives include cyclization and aminomethylation. Cyclization reactions are crucial for the formation of the triazole ring system, while aminomethylation introduces Mannich bases into the structure. These reactions are carefully controlled to produce the desired derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characterization. The presence of hydrogen bonding, as seen in the related compound through N–H…N and C–H…N interactions, suggests a propensity for these molecules to form networks and exhibit solid-state stability. The dihedral angles between rings influence the molecular conformation, which can affect the biological activity of these compounds. The lipase and α-glucosidase inhibition activities of these compounds are quantified using IC50 values, indicating their potency as inhibitors .

Scientific Research Applications

Reactivity and Synthesis

Research on 1,2,4-triazole derivatives, including compounds similar to the one specified, highlights their significant reactivity and utility in synthesizing biologically active substances. These compounds have been compared to biogenic amino acids like cysteine for their antioxidant and antiradical activities, particularly in patients exposed to high radiation doses. Their synthesis and pharmacological activity exploration provide new opportunities for developing therapeutically active compounds (Kaplaushenko, 2019).

Industrial Applications

The 1,2,4-triazole derivatives have found extensive applications in the fine organic synthesis industry, being pivotal in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the production of analytical and flotation reagents, heat-resistant polymers, and products with fluorescent properties, showcasing their wide-ranging utility across different sectors (Nazarov et al., 2021).

Biological and Pharmacological Activities

A vast array of studies have documented the biological and pharmacological activities of 1,2,4-triazole derivatives, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. These compounds' therapeutic potentials, based on their structural variations, provide a promising direction for new drug development and chemical modeling for enhanced biological activity (Ohloblina, 2022).

Environmental Interactions

The environmental fate and interactions of triazole derivatives, including aspects of their degradation and persistence, have also been a subject of research. Studies have assessed their sorption to soil and minerals, underlining the importance of understanding their environmental behavior for effective management and mitigation of potential environmental impacts (Werner et al., 2012).

properties

IUPAC Name

3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-12-17(23-19(28-12)14-3-7-15(21)8-4-14)11-29-20-25-24-18(26(20)22)13-5-9-16(27-2)10-6-13/h3-10H,11,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCBQVQALFYGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NN=C(N3N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

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